molecular formula C12H11F3O4 B592094 Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate CAS No. 138485-29-7

Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate

Cat. No.: B592094
CAS No.: 138485-29-7
M. Wt: 276.211
InChI Key: XQRPCXSCASOJDW-UHFFFAOYSA-N
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Description

Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate is a malonic acid derivative featuring a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring and two methyl ester groups. Its molecular formula is C₁₂H₁₁F₃O₄, with a molecular weight of 276.06 g/mol (exact mass: 276.0602306) . The compound is characterized by:

  • Ester groups: Methyl esters at both malonate carboxyl positions.
  • Aromatic substituent: A 3-(trifluoromethyl)phenyl group, which imparts electron-withdrawing properties and enhances metabolic stability in pharmaceutical applications.
  • Applications: Used as a key intermediate in organic synthesis, particularly in the preparation of fluorinated bioactive molecules and agrochemicals.

Properties

IUPAC Name

dimethyl 2-[3-(trifluoromethyl)phenyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O4/c1-18-10(16)9(11(17)19-2)7-4-3-5-8(6-7)12(13,14)15/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRPCXSCASOJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enolate Formation and Reaction Mechanics

The enolate of dimethyl malonate is typically generated using strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF). For instance, reacting dimethyl malonate with NaH at 0–5°C produces a resonance-stabilized enolate, which subsequently attacks 3-(trifluoromethyl)benzyl bromide. The reaction proceeds via an SN2 mechanism, yielding DTPM after aqueous workup and purification.

Optimization of Reaction Conditions

Key parameters influencing yield include:

  • Base stoichiometry : A 1.1:1 molar ratio of base to dimethyl malonate ensures complete deprotonation without side reactions.

  • Temperature control : Maintaining temperatures below 10°C minimizes ester hydrolysis and byproduct formation.

  • Solvent selection : Polar aprotic solvents like THF or dimethylformamide (DMF) enhance enolate stability and reaction homogeneity.

In a representative procedure, 3-(trifluoromethyl)benzyl bromide (1.2 equiv) is added dropwise to the enolate solution, stirred for 12 hours at room temperature, and quenched with ice-cwater. The crude product is extracted with ethyl acetate and purified via column chromatography, achieving yields of 65–75%.

Esterification of 3-(Trifluoromethyl)Phenylmalonic Acid

An alternative route involves the esterification of 3-(trifluoromethyl)phenylmalonic acid with methanol. This two-step process first synthesizes the malonic acid derivative, followed by acid-catalyzed esterification.

Synthesis of the Malonic Acid Intermediate

The malonic acid backbone is constructed via a Knoevenagel condensation between 3-(trifluoromethyl)benzaldehyde and diethyl malonate. In the presence of a catalytic amine (e.g., piperidine), the aldehyde undergoes condensation at the α-position of the malonate, forming an α-arylidene intermediate. Subsequent hydrogenation with palladium on carbon (Pd/C) under hydrogen gas reduces the double bond, yielding 3-(trifluoromethyl)phenylmalonic acid.

Esterification with Methanol

The diacid is then subjected to Fischer esterification using excess methanol and sulfuric acid as a catalyst. Refluxing the mixture at 65°C for 24 hours converts both carboxylic acid groups to methyl esters. After neutralization and solvent evaporation, DTPM is isolated with a purity exceeding 90%. Challenges in this method include controlling the esterification of both acid groups and avoiding transesterification byproducts.

Recent advances in transition-metal catalysis offer a third pathway for DTPM synthesis. A Suzuki-Miyaura coupling between a boronic acid derivative and a malonate-containing electrophile enables precise introduction of the trifluoromethylphenyl group.

Reaction Design and Substrate Preparation

The synthesis employs 3-(trifluoromethyl)phenylboronic acid and dimethyl bromomalonate. In the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base (e.g., K₂CO₃), the coupling proceeds in a mixture of dioxane and water at 80°C. The reaction achieves moderate yields (50–60%) due to steric hindrance from the malonate’s methyl groups.

Limitations and Advancements

While this method avoids harsh bases, its practicality is limited by the cost of palladium catalysts and the sensitivity of boronic acids to protodeboronation. Recent studies suggest that replacing Pd with nickel catalysts or using micellar catalysis in aqueous systems could improve efficiency.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and drawbacks of each approach:

MethodYield (%)Purity (%)Key ChallengesScalability
Alkylation65–7590–95Requires anhydrous conditionsHigh
Esterification70–8085–90Diacid synthesis complexityModerate
Suzuki Coupling50–6080–85Catalyst cost and boronic acid stabilityLow

Industrial-Scale Production Considerations

For large-scale synthesis, the alkylation route is preferred due to its straightforward protocol and compatibility with continuous-flow reactors. Patent WO2024040111A1 highlights the use of isopropyl alcohol as a solvent during downstream processing of DTPM derivatives, suggesting that similar conditions could be adapted for ester purification. Critical factors for industrial adoption include:

  • Solvent recovery : Isopropyl alcohol and THF are recycled via distillation to reduce costs.

  • Byproduct management : Unreacted benzyl halide is removed via aqueous extraction.

Comparison with Similar Compounds

Diethyl 3-Trifluoromethylphenyl Malonate

  • Structure : Diethyl ester groups and a 3-(trifluoromethyl)phenyl substituent.
  • Molecular formula : C₁₄H₁₅F₃O₄; Molecular weight : 304.26 g/mol .
  • Key differences :
    • Ester groups : Ethyl esters (vs. methyl) increase lipophilicity and alter hydrolysis kinetics.
    • Physical properties : Boiling point at 145–150°C (10 Torr), higher than dimethyl analogues due to larger ester groups.
    • Applications : Precursor for trifluoromepazine, an agrochemical, highlighting its role in large-scale synthesis .

Diethyl {[(2,3,4-Trifluorophenyl)amino]methylene}malonate

  • Structure: Diethyl ester with a trifluorophenylamino-methylene substituent.
  • Molecular formula: C₁₄H₁₄F₃NO₄; Molecular weight: 317.26 g/mol .
  • Key differences: Substituent: Amino-methylene group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. Reactivity: The amino group enables participation in condensation reactions, unlike the purely aromatic substituent in dimethyl-(3-CF₃-phenyl)-malonate.

Diethyl (3-Methylphenylmethyl)methylmalonate

  • Structure : Diethyl ester with a 3-methylbenzyl and methyl substituent on the malonate core.
  • Molecular formula : C₁₆H₂₂O₄; Molecular weight : 278.35 g/mol .
  • Key differences :
    • Substituents : Methyl groups on both the aromatic ring and malonate core reduce electron-withdrawing effects, making the compound less reactive toward nucleophilic substitution.
    • Applications : Primarily used in fine chemical synthesis rather than fluorinated drug candidates.

Comparative Data Table

Compound Name Ester Groups Substituent Molecular Weight (g/mol) Key Applications Reference
Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate Methyl 3-(Trifluoromethyl)phenyl 276.06 Pharmaceutical intermediates
Diethyl 3-Trifluoromethylphenyl Malonate Ethyl 3-(Trifluoromethyl)phenyl 304.26 Agrochemical precursors
Diethyl {[(2,3,4-Trifluorophenyl)amino]methylene}malonate Ethyl 2,3,4-Trifluorophenylamino-methylene 317.26 Condensation reaction substrates
Diethyl (3-Methylphenylmethyl)methylmalonate Ethyl 3-Methylbenzyl + methyl 278.35 Fine chemical synthesis

Research Findings and Reactivity Trends

  • Ester Group Impact :
    • Methyl esters (dimethyl derivatives) exhibit faster hydrolysis rates compared to ethyl esters due to lower steric hindrance .
    • Ethyl esters enhance thermal stability, making them preferable in high-temperature reactions .
  • Substituent Effects :
    • Trifluoromethyl groups increase electrophilicity at the malonate core, facilitating nucleophilic attacks in Michael additions or alkylation reactions .
    • Bulky substituents (e.g., 3-methylbenzyl) reduce reactivity but improve selectivity in asymmetric synthesis .
  • Synthetic Utility: this compound is pivotal in synthesizing fluorinated heterocycles, such as trifluoromethyl-substituted quinolones and oxindoles . Diethyl analogues are often used in reductive amination and cross-coupling reactions due to their compatibility with transition metal catalysts .

Biological Activity

Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate is a compound of interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a phenyl ring, which is known to influence its biological activity significantly. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's interaction with biological targets, making it a candidate for developing new therapeutic agents.

Antibacterial Activity

Recent studies have demonstrated that derivatives of malonate compounds, including those with trifluoromethyl substitutions, exhibit notable antibacterial properties. For instance, in a study evaluating various malonamide derivatives, compounds with trifluoromethyl groups showed increased potency against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Table 1: Antibacterial Activity of Malonate Derivatives

Compound IDStructure DescriptionMIC (mg/L) against S. aureus NCTC8325Activity against MRSA
14Trifluoromethyl substituted4Yes
26Electron-withdrawing substituents2Yes
33Hydroxyl substituted>8No

The Minimum Inhibitory Concentration (MIC) values indicate that compounds with electron-withdrawing groups are more effective than those with electron-donating groups. This trend suggests that the trifluoromethyl group enhances the compound's ability to disrupt bacterial cell processes.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it demonstrated an IC50 value of 20 mg/L against K562 human erythroleukemic cells, indicating significant cytotoxicity .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (mg/L)
K56220
MCF-7 (breast cancer)25
HCT15 (colon cancer)30

The selectivity ratio between antibacterial and cytotoxic effects was found to be over 40, suggesting a favorable therapeutic window for further development .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data indicate that it may interfere with key metabolic pathways in bacteria and cancer cells, potentially through the inhibition of specific enzymes involved in cell proliferation and survival .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of compounds similar to this compound:

  • Study on Antibacterial Efficacy : A series of malonamide derivatives were synthesized and evaluated for their antibacterial activity against resistant strains. The study concluded that the presence of trifluoromethyl groups significantly improved antibacterial potency .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of malonate derivatives on various cancer cell lines, revealing promising results for compounds containing trifluoromethyl substitutions. These findings suggest potential applications in targeted cancer therapies .

Q & A

Q. What factors influence the solubility and reactivity of this compound in different solvents?

  • Methodological Answer : The trifluoromethyl group increases hydrophobicity, reducing solubility in polar solvents (e.g., water). Apolar solvents (e.g., toluene) enhance solubility but may slow nucleophilic reactions. Reactivity in SNAr reactions is modulated by solvent dielectric constant and Lewis acid additives (e.g., AlCl₃) .

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